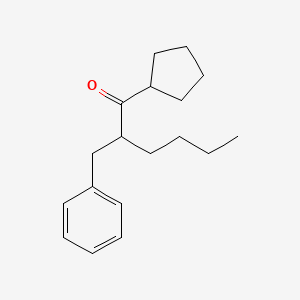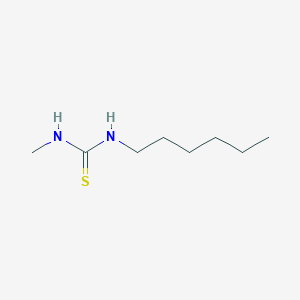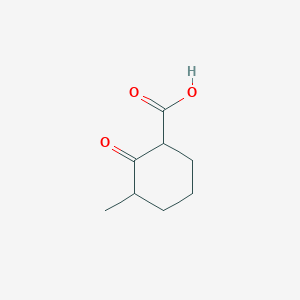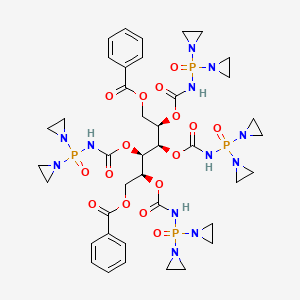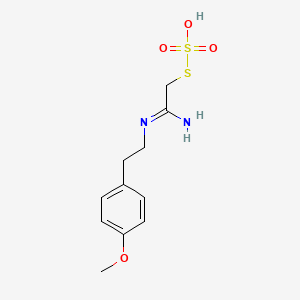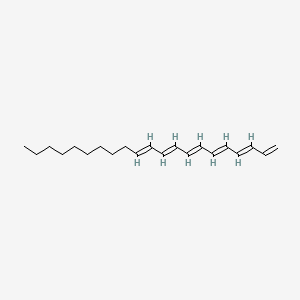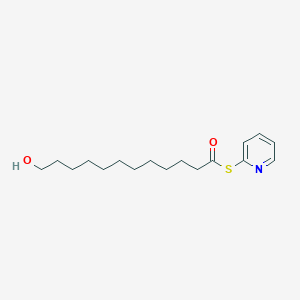
S-Pyridin-2-yl 12-hydroxydodecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Pyridin-2-yl 12-hydroxydodecanethioate: is a chemical compound with the molecular formula C₁₇H₂₇NO₂S It is characterized by the presence of a pyridine ring attached to a dodecanethioate chain with a hydroxyl group at the 12th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 12-hydroxydodecanethioate typically involves the reaction of 2-mercaptopyridine with a dodecanoyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the gradual addition of the dodecanoyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: S-Pyridin-2-yl 12-hydroxydodecanethioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
S-Pyridin-2-yl 12-hydroxydodecanethioate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 12-hydroxydodecanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- S-(pyridin-2-yl) dodecanethioate
- Pyridine derivatives with similar functional groups
Uniqueness: S-Pyridin-2-yl 12-hydroxydodecanethioate is unique due to the presence of both a pyridine ring and a long aliphatic chain with a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
53379-04-7 |
|---|---|
Molecular Formula |
C17H27NO2S |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
S-pyridin-2-yl 12-hydroxydodecanethioate |
InChI |
InChI=1S/C17H27NO2S/c19-15-11-7-5-3-1-2-4-6-8-13-17(20)21-16-12-9-10-14-18-16/h9-10,12,14,19H,1-8,11,13,15H2 |
InChI Key |
LTUYGXBUMWTLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


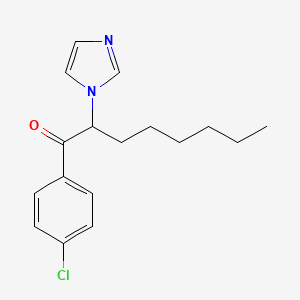
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

